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Compound of Interest

Compound Name: BMS-986104 hydrochloride

Cat. No.: B606282 Get Quote

An In-depth Analysis of a Differentiated S1P1 Receptor Modulator

This technical guide provides a comprehensive overview of BMS-986104 hydrochloride, a

selective sphingosine-1-phosphate receptor 1 (S1P1) partial agonist. It is intended for

researchers, scientists, and drug development professionals interested in the pharmacology

and therapeutic potential of this compound in autoimmune diseases.

Chemical Identity
IUPAC Name: ((1R,3S)-1-amino-3-((R)-6-hexyl-5,6,7,8-tetrahydronaphthalen-2-

yl)cyclopentyl)methanol hydrochloride[1]

Synonyms: BMS-986104, BMS 986104, BMS986104[2]

Chemical Structure:

Feature Description

Molecular Formula C₂₂H₃₆ClNO[3]

Molecular Weight 365.98 g/mol [3]

CAS Number 1622180-39-5[3]

Mechanism of Action and Signaling Pathway
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BMS-986104 is a prodrug that is phosphorylated in vivo to its active metabolite, BMS-986104-

phosphate (BMS-986104-P).[2][4] BMS-986104-P acts as a selective partial agonist at the

S1P1 receptor, a G protein-coupled receptor (GPCR) crucial for lymphocyte trafficking.[5][6]

Upon binding to the S1P1 receptor on lymphocytes, BMS-986104-P induces receptor

internalization, rendering the lymphocytes unresponsive to the natural chemoattractant gradient

of sphingosine-1-phosphate (S1P). This sequestration of lymphocytes in secondary lymphoid

organs leads to a reduction of circulating lymphocytes in the peripheral blood (lymphopenia),

which is the proposed mechanism for its therapeutic effect in autoimmune diseases.[4][5]

BMS-986104 exhibits ligand-biased signaling, demonstrating a differentiated profile compared

to the first-generation S1P receptor modulator, fingolimod.[5][7] While being a full agonist for

the Gαi-mediated inhibition of adenylyl cyclase (cAMP pathway), it is a partial agonist for β-

arrestin recruitment and subsequent receptor internalization and shows significantly weaker

potency in activating the ERK phosphorylation pathway.[4][5] This biased agonism is thought to

contribute to its improved safety profile, particularly regarding cardiovascular effects.[4][5]
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Caption: Simplified signaling pathway of BMS-986104-P at the S1P1 receptor.

Quantitative Data
In Vitro Activity of BMS-986104-P
The following table summarizes the in vitro pharmacological data for the active phosphate

metabolite of BMS-986104 (designated as 3d-P in the source) in comparison to the active

phosphate metabolite of fingolimod (1-P).
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Assay
BMS-986104-P (3d-
P)

Fingolimod-P (1-P) Reference

S1P₁ Binding (Ki, nM) 0.14 0.13 [5]

S1P₁ GTPγS (%

Emax, EC₅₀ nM)
81%, 0.12 100%, 0.08 [5]

S1P₃ GTPγS (%

Emax, EC₅₀ nM)
11%, >1000 100%, 0.4 [5]

S1P₁ cAMP (% Emax,

EC₅₀ nM)
100%, 0.04 100%, 0.04 [5]

S1P₁ ERK-P (%

Emax, EC₅₀ nM)
100%, 38 100%, 0.04 [5]

S1P₁ Internalization

(% Emax, EC₅₀ nM)
57%, 0.14 100%, 0.11 [5]

Pharmacokinetics in Mice
Pharmacokinetic parameters of BMS-986104 (3d) and its active phosphate metabolite (3d-P)

were assessed in mice following a single oral dose of 1 mg/kg.

Compound Cmax (ng/mL) Tmax (h) AUC (ng*h/mL) t₁/₂ (h)

BMS-986104

(3d)
135 4 2000 11

BMS-986104-P

(3d-P)
2.5 24 200 70

Source: Adapted

from Dhar et al.,

2016[5]

Experimental Protocols
S1P1 Receptor Binding Assay
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This protocol outlines a competitive radioligand binding assay to determine the binding affinity

of test compounds to the S1P1 receptor.

Materials:

Membrane preparations from cells expressing the human S1P1 receptor.

[³²P]S1P as the radioligand.

Assay buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free

bovine serum albumin (BSA).[8]

Test compounds dissolved in DMSO or methanol.

96-well glass fiber filter plates.

Procedure:

Dilute the S1P1 receptor membranes in the assay buffer to a final concentration of 1-2 µ

g/well .[8]

Prepare serial dilutions of the test compounds in the assay buffer.

Pre-incubate 50 µL of the test compound dilutions with 50 µL of the diluted S1P1 membranes

for 30 minutes at room temperature.[8]

Add 50 µL of [³²P]S1P working solution (final concentration 0.1-0.2 nM) to each well to initiate

the binding reaction.[8]

Incubate for 60 minutes at room temperature.[8]

Terminate the reaction by rapid filtration through the 96-well glass fiber filter plates, which

have been presoaked in assay buffer.[8]

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.
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Calculate the IC₅₀ values by non-linear regression analysis of the competition binding

curves.

In Vivo Assessment of Lymphopenia
This protocol describes a method to evaluate the effect of a test compound on peripheral blood

lymphocyte counts in mice.

Materials:

Test compound (e.g., BMS-986104) and vehicle control.

B6C3H mice (or other suitable strain).[9]

K2-EDTA-coated blood collection tubes.

Automated blood cell counter.

Procedure:

Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage

or intravenous injection).[9]

At predetermined time points post-administration, collect blood samples from the mice (e.g.,

via retro-orbital sinus) into K2-EDTA-coated tubes.[9]

Analyze the blood samples using an automated blood cell counter to determine the absolute

lymphocyte count.[9]

Compare the lymphocyte counts in the treated groups to the vehicle control group to

determine the extent and duration of lymphopenia.
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Caption: Experimental workflow for in vivo assessment of lymphopenia.

Preclinical Efficacy in Autoimmune Disease Models
BMS-986104 has demonstrated efficacy in preclinical models of autoimmune diseases. For

instance, in a T-cell transfer model of colitis, BMS-986104 showed comparable efficacy to

fingolimod in reducing disease severity.[5][7]

Clinical Development
A Phase I, randomized, placebo-controlled, double-blind, single ascending dose study

(NCT02211469) has been completed in healthy male subjects. The primary objective was to

assess the safety, tolerability, pharmacokinetics, and pharmacodynamics (lymphopenia) of

BMS-986104.[10][11] The study aimed to identify doses that could achieve a 50% to 70%

reduction in absolute lymphocyte count without causing bradycardia or other adverse events.

[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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